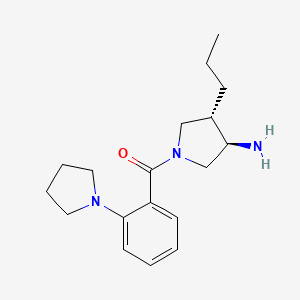![molecular formula C13H19ClN2O B5643877 2-[4-(4-chlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5643877.png)
2-[4-(4-chlorobenzyl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-chlorobenzyl)-1-piperazinyl]ethanol, commonly known as CBPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBPE belongs to the class of piperazine derivatives, and its unique chemical structure makes it an attractive candidate for drug development.
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
The effects of 2-(4-(4-Chlorobenzyl)piperazin-1-yl)ethan-1-ol on cells are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound and the mechanisms behind these effects are still being explored.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also be involved in its mechanism of action.
Temporal Effects in Laboratory Settings
Current knowledge suggests that this compound may have significant temporal effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(4-(4-Chlorobenzyl)piperazin-1-yl)ethan-1-ol can vary with different dosages in animal models Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
The metabolic pathways involving 2-(4-(4-Chlorobenzyl)piperazin-1-yl)ethan-1-ol are not well-defined. It is likely that this compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
This compound may interact with transporters or binding proteins, and may influence its own localization or accumulation .
Subcellular Localization
This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWJBDCPYRNBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5643796.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5643803.png)
![3,5-dichloro-4-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]benzamide](/img/structure/B5643810.png)

![2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5643821.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]propanamide](/img/structure/B5643829.png)
![9-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-9H-carbazole](/img/structure/B5643832.png)
![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5643834.png)
![methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5643837.png)




